

2-Propionyl-1-Pyrroline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Propionyl-1-pyrroline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionyl-1-pyrroline (2PP) is a volatile heterocyclic organic compound renowned for its characteristic roasty, popcorn-like aroma. It is a key flavor component in a variety of cooked and thermally processed foods, including roasted hazelnuts and other cereal-based products. [1] This technical guide provides an in-depth overview of the physicochemical properties of **2-propionyl-1-pyrroline**, its synthesis, analytical methodologies, and its formation through the Maillard reaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development who are interested in this potent aroma compound.

Physicochemical Properties

2-Propionyl-1-pyrroline is a yellowish liquid with a distinct fishy aroma in its pure form.[2] Its key physicochemical properties are summarized in the tables below, providing a consolidated reference for its physical and chemical characteristics.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO	[2] [3] [4] [5] [6] [7]
Molecular Weight	125.17 g/mol	[2] [7]
Appearance	Yellowish liquid	[2]
Aroma	Fishy	[2]
Boiling Point	89.00 to 90.00 °C @ 1.00 mm Hg	[2]
Density	0.979-0.985 g/cm ³	[2]
Refractive Index	1.446-1.452	[2]

Solubility

Solvent	Solubility	Source
Heptane	Soluble	[2]
Triacetin	Soluble	[2]
Ethanol	Soluble	[2]

Chromatographic and Spectroscopic Data

Parameter	Value	Source
Kovats Retention Index (Standard non-polar)	1000	[2]
Kovats Retention Index (Standard polar)	1434	[2] [4]
Mass Spectrometry (GC-MS)	NIST Number: 298554	[2] [3]
Infrared (IR) Spectra	Available via SpectraBase	[2]

Synthesis of 2-Propionyl-1-Pyrroline

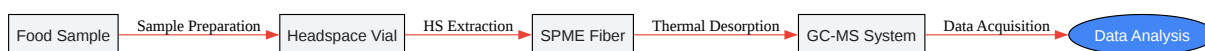
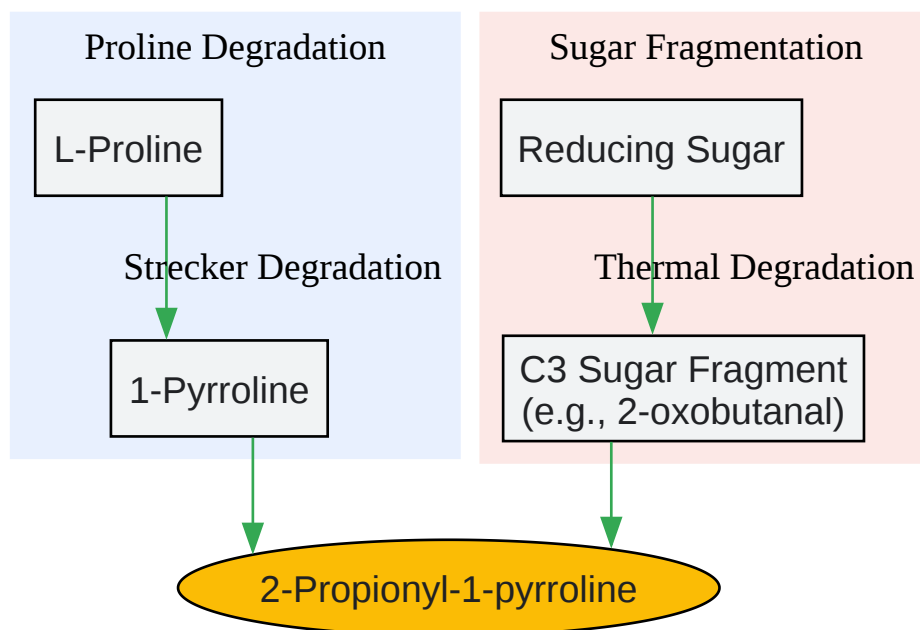
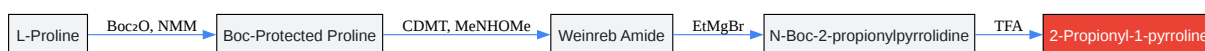
A common synthetic route for **2-propionyl-1-pyrroline** is outlined below. This multi-step process involves the protection of an amino acid precursor, followed by coupling and subsequent deprotection and cyclization steps.

Experimental Protocol

A detailed experimental protocol for a representative synthesis of **2-propionyl-1-pyrroline** is described as follows, based on analogous syntheses of similar pyrroline compounds:

- **Protection of the Amino Group:** L-proline is protected with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc_2O), in the presence of a base like 4-methylmorpholine (NMM) in a suitable solvent (e.g., dichloromethane) at room temperature.
- **Activation and Coupling:** The carboxylic acid of the protected proline is activated using a coupling agent, for instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). The activated species is then reacted with N,O-dimethylhydroxylamine (MeNHOME) to form the corresponding Weinreb amide.
- **Grignard Reaction:** The Weinreb amide is treated with a Grignard reagent, ethylmagnesium bromide (EtMgBr), in an inert atmosphere (e.g., under argon) to introduce the propionyl group.
- **Deprotection and Cyclization:** The protecting group is removed using an acid, such as trifluoroacetic acid (TFA). The deprotection is followed by a spontaneous intramolecular cyclization to yield **2-propionyl-1-pyrroline**.
- **Purification:** The final product is purified using standard laboratory techniques, such as column chromatography or distillation.

Synthesis Workflow



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